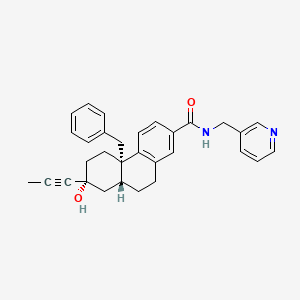

Glucocorticoids receptor agonist 3

Beschreibung

Eigenschaften

CAS-Nummer |

305821-96-9 |

|---|---|

Molekularformel |

C31H32N2O2 |

Molekulargewicht |

464.6 g/mol |

IUPAC-Name |

(4bS,7R,8aR)-4b-benzyl-7-hydroxy-7-prop-1-ynyl-N-(pyridin-3-ylmethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide |

InChI |

InChI=1S/C31H32N2O2/c1-2-14-30(35)15-16-31(19-23-7-4-3-5-8-23)27(20-30)12-10-25-18-26(11-13-28(25)31)29(34)33-22-24-9-6-17-32-21-24/h3-9,11,13,17-18,21,27,35H,10,12,15-16,19-20,22H2,1H3,(H,33,34)/t27-,30-,31+/m1/s1 |

InChI-Schlüssel |

SEOPOTXFVGEDGX-UPHHSBJESA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CP-472555; CP 472555; CP472555; UNII-6T0KV7024R. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Glucocorticoid receptor agonist 3 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Glucocorticoid Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoids (GCs) are a class of steroid hormones that play crucial roles in a wide array of physiological processes, including metabolism, immune response, and stress regulation.[1][2] Their therapeutic applications, particularly as potent anti-inflammatory and immunosuppressive agents, are extensive.[3][4] The biological effects of glucocorticoids are mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[5][6] Upon activation by an agonist, the GR modulates the expression of a vast number of target genes, leading to the desired therapeutic effects but also potential adverse side effects.[7][8] This guide provides a detailed overview of the molecular mechanisms of action of glucocorticoid receptor agonists, with a focus on the core signaling pathways, experimental methodologies used for their characterization, and quantitative data to support these findings. While the term "Glucocorticoid receptor agonist 3" does not correspond to a standard nomenclature in publicly available scientific literature, this document will comprehensively cover the established mechanisms of action for glucocorticoid receptor agonists in general.

Core Mechanisms of Glucocorticoid Receptor Agonist Action

The actions of glucocorticoid receptor agonists can be broadly categorized into two main pathways: genomic and non-genomic.

Genomic Mechanisms

The classical genomic effects of GR agonists are mediated by the intracellular glucocorticoid receptor and involve the regulation of gene transcription.[6][9] These effects have a slower onset as they require changes in gene expression and protein synthesis.[10]

a) The Classical Signaling Pathway:

In its inactive state, the GR resides primarily in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (hsp90, hsp70), immunophilins, and other chaperones.[9][11] This complex maintains the receptor in a conformation that is favorable for high-affinity ligand binding.[9][11]

The binding of a glucocorticoid agonist to the ligand-binding domain (LBD) of the GR triggers a conformational change, leading to the dissociation of the chaperone proteins.[9][11] This unmasks the nuclear localization signals (NLS) of the receptor, facilitating its translocation into the nucleus.[11][12]

Inside the nucleus, the activated GR can modulate gene expression through two primary mechanisms: transactivation and transrepression .[7][13]

-

Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[5][11] This direct binding to GREs typically leads to the recruitment of coactivators and the general transcriptional machinery, resulting in the upregulation of gene transcription.[14] Transactivation is associated with many of the metabolic and endocrine effects of glucocorticoids, as well as some of their side effects.[7][15]

-

Transrepression: The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression.[7][16] In this mechanism, the activated GR monomer interacts with and inhibits the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression.[11][14] This interaction prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[17]

The development of dissociated glucocorticoid receptor agonists (also known as selective glucocorticoid receptor modulators or SEGRMs) aims to separate the therapeutic anti-inflammatory effects (mediated by transrepression) from the undesirable side effects (largely mediated by transactivation).[3][7][18] These compounds are designed to preferentially induce transrepression with minimal transactivation activity.[7][14]

Non-Genomic Mechanisms

In addition to the classical genomic pathways, glucocorticoid receptor agonists can also elicit rapid, non-genomic effects that do not depend on gene transcription or protein synthesis.[10][19][20] These effects are often initiated within minutes of agonist administration.[21][22]

The non-genomic actions can be mediated through several mechanisms:

-

Cytosolic GR-mediated signaling: The activated cytosolic GR can interact with and modulate the activity of various signaling proteins, such as kinases and phosphatases, without directly binding to DNA.[5][10] For instance, the release of accessory proteins from the inactive GR complex upon agonist binding can trigger secondary signaling cascades.[9]

-

Membrane-bound GR (mGR): A subpopulation of GR has been identified at the plasma membrane.[10][19] Binding of glucocorticoids to these membrane-bound receptors can rapidly activate downstream signaling pathways, including those involving mitogen-activated protein (MAP) kinases.[19]

-

Nonspecific membrane effects: At high concentrations, the lipophilic nature of glucocorticoids may allow them to interact with and alter the properties of cellular membranes, leading to rapid cellular responses.[10]

Quantitative Data

The following tables summarize key quantitative parameters for representative glucocorticoid receptor agonists.

Table 1: Relative Binding Affinities of Selected Glucocorticoid Receptor Agonists

| Compound | Relative Binding Affinity (%) (Compared to Dexamethasone) | Reference |

| Dexamethasone | 100 | [23] |

| Hydrocortisone | ~10-15 | [24] |

| Prednisolone | ~80-90 | [25] |

| Betamethasone | ~100-120 | [23] |

Note: Relative binding affinities can vary depending on the experimental system and assay conditions.

Table 2: Pharmacodynamic Parameters of Selected Glucocorticoid Receptor Agonists

| Compound | EC50 for GR Translocation (M) | EC50 for GRE-mediated Transactivation (M) | Reference |

| Dexamethasone | 6 x 10⁻¹⁰ | ~1 x 10⁻⁹ | [24][26] |

| Cortisol | ~1.5 x 10⁻⁸ | ~1.5 x 10⁻⁸ | [24] |

Note: EC50 values are highly dependent on the cell type and specific reporter gene construct used.

Experimental Protocols

A variety of experimental techniques are employed to elucidate the mechanism of action of glucocorticoid receptor agonists.

Glucocorticoid Receptor Binding Assays

These assays are used to determine the affinity of a compound for the GR.

-

Principle: A radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with a source of GR (e.g., cell lysates or purified receptor). The ability of an unlabeled test compound to compete with the radioligand for binding to the GR is measured.

-

General Protocol:

-

Prepare a cytosolic fraction from cells or tissues expressing the GR.

-

Incubate the cytosol with a fixed concentration of radiolabeled glucocorticoid in the presence of increasing concentrations of the unlabeled test compound.

-

Separate the bound from the free radioligand using a method such as dextran-coated charcoal or size-exclusion chromatography.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the relative binding affinity.[27]

-

GR Nuclear Translocation Assays

These assays visualize and quantify the movement of the GR from the cytoplasm to the nucleus upon agonist binding.

-

Principle: The GR is tagged with a fluorescent protein (e.g., Green Fluorescent Protein, GFP). Live-cell imaging is used to monitor the subcellular localization of the GFP-GR fusion protein in response to treatment with a test compound.

-

General Protocol:

-

Transfect cells (e.g., U2OS or HEK293) with a plasmid encoding a GFP-GR fusion protein.[28]

-

Culture the cells on a suitable imaging plate (e.g., 96-well plate).

-

Treat the cells with the test compound at various concentrations. Dexamethasone is typically used as a positive control.[26]

-

Incubate the cells for a specified period (e.g., 1-2 hours) to allow for GR translocation.[28]

-

Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of GR translocation.[26]

-

Reporter Gene Assays

These assays measure the ability of a GR agonist to induce transactivation or transrepression.

-

Principle: Cells are transfected with a reporter plasmid containing a luciferase or other reporter gene under the control of a promoter that is either activated by GREs (for transactivation) or by transcription factors like NF-κB or AP-1 (for transrepression).

-

General Protocol for Transactivation:

-

Co-transfect cells with a GR expression plasmid and a GRE-luciferase reporter plasmid.

-

Treat the cells with the test compound.

-

Lyse the cells and measure the luciferase activity, which is proportional to the level of GR-mediated gene activation.[29]

-

-

General Protocol for Transrepression:

-

Co-transfect cells with a GR expression plasmid and an NF-κB-luciferase reporter plasmid.

-

Stimulate the NF-κB pathway with an inflammatory agent (e.g., TNF-α).

-

Treat the cells with the test compound.

-

Lyse the cells and measure the luciferase activity. A decrease in luciferase activity indicates GR-mediated repression of NF-κB activity.[29]

-

Gene Expression Analysis

Techniques such as quantitative PCR (qPCR) and microarray analysis are used to measure the effects of GR agonists on the expression of endogenous target genes.

-

Principle: RNA is extracted from cells treated with a GR agonist, and the levels of specific mRNA transcripts are quantified.

-

General Protocol (qPCR):

-

Treat cells with the test compound for a specified duration.

-

Extract total RNA from the cells.

-

Reverse transcribe the RNA into cDNA.

-

Perform qPCR using primers specific for known GR target genes (e.g., GILZ for transactivation, IL-6 for transrepression).

-

Analyze the changes in gene expression relative to a control group.[30]

-

Conclusion

The mechanism of action of glucocorticoid receptor agonists is multifaceted, involving both genomic and non-genomic pathways that ultimately lead to the modulation of a wide range of physiological processes. The classical genomic mechanism, which involves GR-mediated transactivation and transrepression of target genes, is central to the therapeutic effects and side effects of these compounds. The ongoing development of dissociated agonists that selectively target the transrepression pathway holds promise for improving the therapeutic index of glucocorticoid therapy. A thorough understanding of these intricate signaling pathways, supported by robust experimental methodologies and quantitative data, is essential for the continued development of novel and safer glucocorticoid receptor modulators.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Dissociated glucocorticoid receptor ligands: compounds with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucocorticoid Receptors: Their Mechanisms of Action and Glucocorticoid Resistance | Clinical Gate [clinicalgate.com]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential Dissociative Glucocorticoid Receptor Activity for Protopanaxadiol and Protopanaxatriol [mdpi.com]

- 9. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsjournals.org [atsjournals.org]

- 12. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 13. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Transrepression - Wikipedia [en.wikipedia.org]

- 17. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Non-genomic Effects of Glucocorticoids: An Updated View - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 23. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. books.rsc.org [books.rsc.org]

- 26. innoprot.com [innoprot.com]

- 27. Glucocorticoid-receptor interactions. Discrimination between glucocorticoid agonists and antagonists by means of receptor-binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. biorxiv.org [biorxiv.org]

- 30. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Glucocorticoid Receptor Agonist 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological characterization of compounds identified as "Glucocorticoid Receptor Agonist 3." Due to the identification of multiple distinct chemical entities under this nomenclature in scientific and commercial databases, this document will address each compound separately to ensure clarity and accuracy. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Glucocorticoid Receptor Agonism

Glucocorticoid receptors (GR) are members of the nuclear receptor superfamily that mediate the physiological effects of glucocorticoids.[1] Upon ligand binding, the receptor translocates from the cytoplasm to the nucleus, where it regulates gene expression through two primary mechanisms: transactivation and transrepression.[2] Transactivation involves the direct binding of the GR homodimer to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins.[2] Transrepression, on the other hand, involves the monomeric GR interfering with the activity of other transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes.[3] The development of selective glucocorticoid receptor agonists (SEGRAs) that preferentially induce transrepression over transactivation is a key strategy to separate the desired anti-inflammatory effects from the adverse metabolic side effects associated with traditional glucocorticoids.[4][5]

Identified Compounds: "Glucocorticoid Receptor Agonist 3"

Our investigation has identified four distinct molecules designated as "Glucocorticoid Receptor Agonist 3" or a similar name. The following sections will detail the available information for each of these compounds.

Compound 1: Glucocorticoid Receptor Agonist-3 (Ala-Ala-Mal)

This entity appears to be a larger conjugate, likely designed for targeted delivery or modified pharmacokinetic properties.

Chemical Structure and Properties

| Property | Value | Reference |

| Molecular Formula | C₄₉H₅₅FN₄O₁₂ | [6] |

| Molecular Weight | 910.98 g/mol | [6] |

| CAS Number | 3014393-35-9 | [7] |

| Canonical SMILES | Cc1ccc(c(c1[C@H]2O[C@]3([H])C[C@@]4([H])[C@]5([H])CCC6=CC(=O)C=C[C@]6(C)[C@@]5([H])--INVALID-LINK--O)F)OCc7cccc(c7)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CCN8C(=O)C=CC8=O | [6] |

Synthesis

Detailed, step-by-step synthesis protocols for Glucocorticoid receptor agonist-3 (Ala-Ala-Mal) are not publicly available in the reviewed literature. It is described as an anti-human TNFα antibody-glucocorticoid receptor agonist (GC) conjugate.[8][9] This suggests a multi-step synthesis involving the preparation of the core glucocorticoid agonist, the synthesis of the dipeptide-maleimide linker, and subsequent conjugation to a TNFα antibody.

Quantitative Data

No specific quantitative data such as IC₅₀ or EC₅₀ values for this conjugate were found in the public domain literature. It is broadly described as a glucocorticoid receptor agonist.[2]

Compound 2: Glucocorticoid Receptor Agonist-3 (Preparation 6)

This compound is a distinct small molecule with a steroidal core.

Chemical Structure and Properties

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₀FNO₇ | [10][11] |

| Molecular Weight | 617.70 g/mol | [10][11] |

| CAS Number | 2842165-73-3 | [10][11] |

| SMILES | OCC([C@]12[C@@]3(--INVALID-LINK--=CC(C=C5)=O)C)([H])--INVALID-LINK--O">C@@([H])C[C@@]1([H])O--INVALID-LINK--O2)C)=O | [10] |

Synthesis

A specific, detailed synthesis protocol for this compound is not available in the reviewed literature. However, the general synthesis of novel steroidal GR agonists often involves multi-step sequences starting from commercially available steroid scaffolds.[5] Key transformations would likely include modifications to the steroid core to introduce the necessary functional groups and the final attachment of the side chains.

Quantitative Data

Publicly available literature does not provide specific quantitative biological data (e.g., binding affinity, potency) for this compound. It is generally categorized as a glucocorticoid receptor agonist.[11][12][13]

Compound 3: Glucocorticoids Receptor Agonist 3 (from patent WO2000066522A1)

This compound is described as a potent agonist stemming from patent literature.

Chemical Structure and Properties

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₂N₂O₂ | [14] |

| Molecular Weight | 464.60 g/mol | [14] |

| CAS Number | 305821-96-9 | [14] |

Synthesis

This compound is identified as compound 345 in patent WO2000066522A1.[14][15] Detailed synthetic procedures would be contained within this patent document. Accessing and interpreting patent literature is recommended for researchers interested in the specific synthesis of this molecule.

Quantitative Data

While described as a potent agonist of the glucocorticoid receptor, specific quantitative data is not available in the general scientific literature reviewed.[14][15][16] The patent document may contain more detailed biological data.

Compound 4: Glucocorticoid Receptor Agonist ((R)-16)

This non-steroidal compound has been characterized with in vitro and in vivo data.

Chemical Structure and Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀F₄N₂O₂ | [17] |

| Molecular Weight | 396.38 g/mol | [17] |

| CAS Number | 1245526-82-2 | [17] |

Synthesis

The synthesis of this and similar non-steroidal dissociated glucocorticoid agonists has been described in the medicinal chemistry literature.[15] The syntheses often involve the construction of a core heterocyclic system, in this case, an azaindole, which serves as a steroid A-ring mimetic.[15] A key step in the synthesis of a related compound involved a Sonogashira coupling followed by a base-mediated cyclization.[18] For the synthesis of isotopically labeled versions, similar strategies were employed with labeled starting materials.[15][18]

Quantitative Data

| Assay | Receptor/Target | Value | Reference |

| IC₅₀ | Glucocorticoid Receptor (GR) | 2.1 nM | [19] |

| IC₅₀ | Progesterone Receptor (PR) | 1200 nM | [19] |

| IC₅₀ | Mineralocorticoid Receptor (MR) | 210 nM | [19] |

| IC₅₀ | IL-6 Inhibition | 3.3 nM | [19] |

| IC₅₀ | MMTV Transactivation | 80 nM | [19] |

| EC₅₀ | Aromatase | 11 nM | [19] |

In Vivo Data

In a lipopolysaccharide (LPS)-stimulated mouse model, this glucocorticoid receptor agonist demonstrated effective inhibition of TNF-α production.[19] In Sprague-Dawley rats, it showed favorable pharmacokinetic properties.[17]

Glucocorticoid Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of the glucocorticoid receptor upon agonist binding.

Caption: Glucocorticoid Receptor (GR) Transactivation Pathway.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mutant glucocorticoid receptor binding elements on the interleukin-6 promoter regulate dexamethasone effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mouse Mammary Tumor Virus Sequences Responsible for Activating Cellular Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 7. Glucocorticoid receptor | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Glucocorticoid receptor agonist-3 Ala-Ala-Mal CAS#: 3014393-35-9 [m.chemicalbook.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. alfagen.com.tr [alfagen.com.tr]

- 13. chembk.com [chembk.com]

- 14. Glucocorticoid receptor (GR) | DC Chemicals [dcchemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. Glucocorticoid Receptor | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 17. Glucocorticoid receptor agonist | 1245526-82-2 [amp.chemicalbook.com]

- 18. Synthesis of two potent glucocorticoid receptor agonists labeled with carbon-14 and stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity and Selectivity Profile of a Glucocorticoid Receptor Agonist

Reference Compound: Glucocorticoid Receptor Agonist 3 (GR-A3) Exemplar: Dexamethasone (B1670325)

This technical guide provides a comprehensive overview of the binding characteristics of a potent glucocorticoid receptor (GR) agonist, designated here as GR-A3. For the purpose of this guide, the well-characterized synthetic glucocorticoid, Dexamethasone, is used as a representative model to detail the binding affinity, selectivity profile, and the underlying experimental methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the study of steroid hormone receptors and related pharmacology.

Executive Summary

Glucocorticoids are a class of steroid hormones that mediate a wide array of physiological effects, primarily through their interaction with the glucocorticoid receptor. The therapeutic efficacy of synthetic glucocorticoids in treating inflammatory and autoimmune diseases is directly related to their high affinity for the GR. However, off-target binding to other steroid receptors, such as the mineralocorticoid (MR), progesterone (B1679170) (PR), and androgen (AR) receptors, can lead to undesirable side effects. Therefore, a thorough characterization of the binding affinity and selectivity profile of any GR agonist is paramount in drug development. This guide details the binding profile of a model GR agonist, Dexamethasone, outlines the experimental protocols for its characterization, and illustrates the key signaling pathways it modulates.

Binding Affinity and Selectivity Profile

The binding affinity of an agonist for its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Selectivity is assessed by comparing the agonist's affinity for its primary target (GR) to its affinity for other related receptors.

Quantitative Binding Data for Dexamethasone

The following tables summarize the binding affinity of Dexamethasone for the human glucocorticoid receptor and its selectivity against other human nuclear hormone receptors. The data has been compiled from various sources and is presented to provide a comparative overview.

Table 1: Glucocorticoid Receptor Binding Affinity of Dexamethasone

| Parameter | Value | Receptor Source | Radioligand | Reference |

| Kᵢ | 1.5 - 5 nM | Recombinant Human GRα | [³H]-Dexamethasone | [1] |

| IC₅₀ | 2 nM | Recombinant Human GRα | Fluorescent Glucocorticoid Ligand | [1] |

Table 2: Steroid Receptor Selectivity Profile of Dexamethasone

| Receptor | Parameter | Value (nM) | Selectivity (Fold vs. GR) | Reference |

| Glucocorticoid Receptor (GR) | Kᵢ | ~3 | - | [1] |

| Mineralocorticoid Receptor (MR) | Kᵈ | 0.83 | ~0.28x | [2] |

| Progesterone Receptor (PR) | RBA Ratio (GR/PR) | 476 | 476x | [3] |

| Androgen Receptor (AR) | Kᵢ | 1410 | ~470x | [4] |

| Estrogen Receptor (ER) | - | No significant binding reported | - | [5] |

Note: Data is compiled from multiple studies and experimental conditions may vary. Direct comparison of absolute values should be made with caution. The RBA ratio for PR is a measure of relative binding affinity.

Experimental Protocols

The determination of binding affinity and selectivity is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., Dexamethasone) to displace a radiolabeled ligand from the receptor.

Competitive Radioligand Binding Assay Protocol

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the Glucocorticoid Receptor.

Materials:

-

Receptor Source: Cytosolic extracts from cells or tissues expressing the target receptors (e.g., recombinant human GR, MR, PR, AR).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Dexamethasone for GR).

-

Test Compound: Unlabeled Dexamethasone or other GR agonists.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) often containing sodium molybdate (B1676688) to stabilize the receptor.

-

Separation Medium: Dextran-coated charcoal or a filtration apparatus with glass fiber filters to separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure:

-

Receptor Preparation:

-

Homogenize cells or tissues in cold lysis buffer.

-

Perform centrifugation to pellet membranes and cellular debris.

-

Collect the supernatant (cytosolic fraction) containing the soluble glucocorticoid receptor.

-

Determine the protein concentration of the cytosol using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

In a series of microcentrifuge tubes or a 96-well plate, add a fixed amount of the receptor preparation.

-

Add a fixed concentration of the radioligand (typically at or below its dissociation constant, Kᵈ).

-

Add increasing concentrations of the unlabeled test compound. Include control tubes for:

-

Total Binding: Contains receptor and radioligand only (no competitor).

-

Non-specific Binding: Contains receptor, radioligand, and a saturating concentration of an unlabeled ligand (e.g., 1000-fold excess of Dexamethasone) to determine the amount of non-specific binding.

-

-

-

Incubation:

-

Incubate the reaction mixtures at a low temperature (e.g., 0-4°C) for a sufficient duration to reach equilibrium (typically 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Charcoal Method: Add a dextran-coated charcoal slurry to each tube, incubate for a short period, and centrifuge. The charcoal adsorbs the free radioligand, leaving the receptor-bound radioligand in the supernatant.

-

Filtration Method: Rapidly filter the incubation mixture through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the free radioligand passes through. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity of the supernatant (charcoal method) or the filters (filtration method) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

-

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the glucocorticoid receptor and the workflow of the competitive binding assay.

Glucocorticoid Receptor Signaling Pathways

References

- 1. Selective glucocorticoid receptor nonsteroidal ligands completely antagonize the dexamethasone mediated induction of enzymes involved in gluconeogenesis and glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Interaction of Glucocorticoid Receptor (GR) with Estrogen Receptor (ER) α and Activator Protein 1 (AP1) in Dexamethasone-mediated Interference of ERα Activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Glucocorticoid Receptor Agonist 3

An in-depth technical guide on the in-vitro characterization of Glucocorticoid Receptor Agonist 3.

This technical guide details the comprehensive in vitro characterization of a novel selective Glucocorticoid Receptor (GR) agonist, designated as "GR Agonist 3". The following sections provide an overview of the binding affinity, functional potency, and downstream gene regulatory effects of this compound, benchmarked against the well-characterized GR agonist, Dexamethasone. The methodologies for the key assays are described in detail to facilitate replication and validation.

Glucocorticoid Receptor Binding Affinity

The primary assessment of a novel GR agonist involves determining its binding affinity for the glucocorticoid receptor. This is crucial for understanding the compound's potential for high-potency interaction with its intended target. A competitive radioligand binding assay was employed to determine the inhibitor constant (Ki) of GR Agonist 3 for the human GR ligand-binding domain.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Ki (nM) |

| Dexamethasone | 2.5 ± 0.4 |

| GR Agonist 3 | 1.8 ± 0.3 |

Experimental Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a test compound for the human Glucocorticoid Receptor (hGR).

-

Materials:

-

Recombinant human GR ligand-binding domain (LBD).

-

[³H]-Dexamethasone (radioligand).

-

Test compound (GR Agonist 3) and reference compound (Dexamethasone).

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.

-

Scintillation fluid and a scintillation counter.

-

-

Methodology:

-

A constant concentration of hGR-LBD and [³H]-Dexamethasone (at its approximate Kd value) are incubated in the assay buffer.

-

Increasing concentrations of the unlabeled test compound (GR Agonist 3) or reference compound are added to compete for binding with the radioligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated using a filter membrane which retains the receptor-ligand complex.

-

The filter is washed to remove non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filter, corresponding to the bound [³H]-Dexamethasone, is quantified using a scintillation counter.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 value is determined from the resulting sigmoidal curve.

-

The IC50 is converted to an inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity: GR Transactivation and Transrepression

The functional activity of GR Agonist 3 was assessed through two distinct mechanisms: transactivation and transrepression. Transactivation involves the direct binding of the GR to DNA, promoting the expression of anti-inflammatory genes. Transrepression involves the GR interfering with pro-inflammatory transcription factors, such as NF-κB, thereby repressing the expression of inflammatory genes.

A cell-based reporter assay was utilized to quantify the ability of GR Agonist 3 to induce GR-mediated gene transcription. This assay measures the activation of a luciferase reporter gene under the control of a GR-responsive promoter.

Table 2: GR Transactivation Potency and Efficacy

| Compound | EC50 (nM) | Emax (% of Dexamethasone) |

| Dexamethasone | 5.2 ± 0.9 | 100% |

| GR Agonist 3 | 3.5 ± 0.6 | 95% |

Experimental Protocol: MMTV-Luciferase Reporter Gene Assay

-

Objective: To measure the GR transactivation potential of a test compound.

-

Materials:

-

A549 human lung epithelial cells.

-

MMTV-luciferase reporter plasmid (contains a promoter with GR binding sites).

-

Transfection reagent.

-

DMEM medium supplemented with 10% charcoal-stripped fetal bovine serum.

-

Luciferase assay substrate.

-

Luminometer.

-

-

Methodology:

-

A549 cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are transiently transfected with the MMTV-luciferase reporter plasmid.

-

After 24 hours, the medium is replaced with fresh medium containing serial dilutions of GR Agonist 3 or Dexamethasone.

-

Cells are incubated for an additional 18-24 hours.

-

The cells are lysed, and the luciferase substrate is added to the lysate.

-

The resulting luminescence, which is proportional to the level of gene transcription, is measured using a luminometer.

-

Data are normalized to the vehicle control and plotted against the log concentration of the compound to determine the EC50 (concentration for 50% of maximal activation) and Emax (maximal efficacy).

-

The ability of GR Agonist 3 to repress the activity of the pro-inflammatory transcription factor NF-κB was measured. This is a key mechanism for the anti-inflammatory effects of glucocorticoids.

Table 3: NF-κB Transrepression Potency and Efficacy

| Compound | IC50 (nM) | Imax (% Inhibition) |

| Dexamethasone | 3.1 ± 0.5 | 85% |

| GR Agonist 3 | 2.2 ± 0.4 | 92% |

Experimental Protocol: NF-κB Reporter Gene Assay

-

Objective: To measure the ability of a GR agonist to repress NF-κB-mediated transcription.

-

Materials:

-

HEK293 cells stably expressing human GR.

-

NF-κB-luciferase reporter plasmid.

-

TNF-α (Tumor Necrosis Factor-alpha) to stimulate NF-κB activity.

-

Luciferase assay system.

-

-

Methodology:

-

HEK293-GR cells are seeded and transfected with the NF-κB-luciferase reporter plasmid.

-

After 24 hours, cells are pre-treated with serial dilutions of GR Agonist 3 or Dexamethasone for 1 hour.

-

NF-κB signaling is then stimulated by adding a constant concentration of TNF-α to the wells.

-

Cells are incubated for an additional 6-8 hours.

-

Cell lysis and luminescence measurement are performed as described for the transactivation assay.

-

The data are plotted as the percentage of inhibition of the TNF-α-induced signal versus the log concentration of the compound to determine the IC50 (concentration for 50% inhibition) and Imax (maximal inhibition).

-

Endogenous Target Gene Regulation

To confirm the functional activity in a more physiologically relevant context, the effect of GR Agonist 3 on the expression of endogenous GR target genes was analyzed using quantitative real-time PCR (qPCR). The induction of the anti-inflammatory gene GILZ (Glucocorticoid-Induced Leucine Zipper) and the repression of the pro-inflammatory cytokine IL-6 (Interleukin-6) were measured.

Table 4: Regulation of Endogenous GR Target Genes

| Compound (100 nM) | GILZ mRNA Induction (Fold Change) | IL-6 mRNA Repression (% of Stimulated Control) |

| Dexamethasone | 15.2 ± 2.1 | 18% ± 3% |

| GR Agonist 3 | 18.5 ± 2.5 | 12% ± 2% |

Experimental Protocol: Quantitative Real-Time PCR (qPCR)

-

Objective: To measure the change in mRNA expression of GR target genes in response to compound treatment.

-

Materials:

-

A549 cells.

-

Test compound and reference compound.

-

Lipopolysaccharide (LPS) to stimulate IL-6 expression.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix and primers for target genes (GILZ, IL-6) and a housekeeping gene (GAPDH).

-

Real-time PCR instrument.

-

-

Methodology:

-

A549 cells are seeded in 6-well plates.

-

For repression studies, cells are pre-treated with the compound for 1 hour before stimulation with LPS for 4 hours. For induction studies, cells are treated with the compound alone for 6 hours.

-

Total RNA is extracted from the cells using a suitable kit.

-

The concentration and purity of the RNA are determined.

-

First-strand cDNA is synthesized from the RNA template.

-

qPCR is performed using specific primers for the target genes and the housekeeping gene for normalization.

-

The relative change in gene expression is calculated using the ΔΔCt method.

-

Signaling and Workflow Diagrams

Visual representations of the key signaling pathways and the experimental workflow provide a clear conceptual framework for the characterization of GR Agonist 3.

Caption: Classical GR transactivation pathway initiated by agonist binding.

Caption: GR-mediated transrepression of NF-κB signaling.

Caption: High-level workflow for the in vitro characterization of GR Agonist 3.

In Vivo Efficacy of Novel Glucocorticoid Receptor Agonists in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of three investigational glucocorticoid receptor (GR) agonists and modulators: GRM-01, AZD9567, and Fosdagrocorat (PF-04171327). The document is intended to serve as a resource for researchers and drug development professionals working in the field of inflammatory and autoimmune diseases. As the specific compound "Glucocorticoid receptor agonist 3" could not be identified in the public domain, this guide focuses on these three distinct and clinically relevant molecules.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their anti-inflammatory effects primarily through the glucocorticoid receptor, a ligand-activated transcription factor. The binding of a GR agonist initiates a signaling cascade that ultimately leads to the modulation of gene expression, suppressing pro-inflammatory pathways and promoting anti-inflammatory responses.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dexamethasone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of dexamethasone (B1670325), a potent synthetic glucocorticoid receptor agonist. This document details its absorption, distribution, metabolism, and excretion (ADME), its mechanism of action, and the experimental methodologies used to characterize these properties.

Pharmacokinetics

Dexamethasone exhibits dose-proportional pharmacokinetics over a range of 0.5 to 40 mg.[1] Its disposition in the body is characterized by rapid absorption and a relatively short half-life.

Absorption

Following oral administration, dexamethasone is readily absorbed, reaching peak plasma concentrations (Tmax) in a median of 1 hour.[1] The presence of a high-fat, high-calorie meal can modestly decrease the maximum concentration (Cmax) by approximately 23%.[1]

Distribution

Dexamethasone is moderately bound to human plasma proteins, primarily albumin, with a binding percentage of approximately 77%.[1][2] It has a moderate volume of distribution.[3]

Metabolism

The primary route of clearance for dexamethasone is hepatic metabolism.[2] The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for its metabolism.[1][2] The major metabolite identified is 6β-hydroxydexamethasone.[2]

Excretion

Dexamethasone is primarily excreted in the urine after being metabolized by the liver.[1] Renal excretion of the unchanged drug accounts for less than 10% of the total body clearance.[1][2] The mean terminal half-life of dexamethasone is approximately 4 hours.[1]

Table 1: Summary of Human Pharmacokinetic Parameters for Dexamethasone

| Parameter | Value | Reference |

| Median Tmax (oral) | 1 hour (range: 0.5-4 hours) | [1] |

| Plasma Protein Binding | ~77% | [1][2] |

| Mean Terminal Half-Life | 4 hours (± 18%) | [1] |

| Oral Clearance | 15.7 L/hr | [1] |

| Primary Metabolizing Enzyme | CYP3A4 | [1][2] |

Pharmacodynamics

Dexamethasone exerts its effects by acting as a potent agonist for the glucocorticoid receptor (GR).[4] It is highly selective for the GR over the mineralocorticoid receptor, resulting in minimal mineralocorticoid activity.[4] Its glucocorticoid potency is approximately 25 times that of the endogenous hormone cortisol.[4][5]

Mechanism of Action

The primary mechanism of action for dexamethasone is through the classical genomic signaling pathway of the glucocorticoid receptor.[5] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex with heat shock proteins (HSPs).[5]

-

Ligand Binding: Dexamethasone, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain of the GR.[5]

-

Conformational Change and Translocation: This binding induces a conformational change, leading to the dissociation of the HSP complex. The activated GR-ligand complex then dimerizes and translocates into the nucleus.[5][6]

-

Gene Regulation: In the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[5][7] This binding can either activate (transactivation) or repress (transrepression) gene transcription.[6]

Through this mechanism, dexamethasone modulates the expression of a wide array of genes involved in inflammation, immunity, and metabolism.[7][8] It suppresses the migration of neutrophils, decreases lymphocyte proliferation, and inhibits the production of pro-inflammatory cytokines such as interleukins and tumor necrosis factor.[1][6][9]

Receptor Binding Affinity

Dexamethasone exhibits a high binding affinity for the glucocorticoid receptor, which is responsible for its high potency.

Table 2: Glucocorticoid Receptor Binding Affinity of Dexamethasone

| Parameter | Value | Species/System | Reference |

| Ki | ~1.2 nM | Human GR | [4] |

Experimental Protocols

The characterization of the pharmacokinetic and pharmacodynamic properties of glucocorticoid receptor agonists like dexamethasone involves a range of in vitro and in vivo experimental methodologies.

In Vitro Assays: Glucocorticoid Receptor Binding

Competitive binding assays are standard methods to determine the binding affinity of a compound to the glucocorticoid receptor.[10]

Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of a test compound for the GR.

-

Materials:

-

Purified human GR or cell lysate containing GR.

-

Radiolabeled ligand, typically [3H]dexamethasone.

-

Unlabeled test compound and unlabeled dexamethasone.

-

Assay buffer.

-

Filtration apparatus or charcoal-dextran solution.

-

Scintillation counter.

-

-

Procedure:

-

A constant concentration of [3H]dexamethasone (usually near its Kd value) is incubated with the GR preparation.

-

Varying concentrations of the unlabeled test compound are added to compete for binding.

-

A parallel incubation with a high concentration of unlabeled dexamethasone is performed to determine non-specific binding.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and unbound radioligand are separated using filtration or charcoal-dextran treatment.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the log concentration of the test compound to determine the IC50 value.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]

-

In Vivo Models

Animal models are crucial for evaluating the in vivo efficacy and side effects of glucocorticoids. Rodent models, particularly rats and mice, are commonly used.[11][12]

Protocol: Rat Model of Acute Lung Injury

-

Objective: To assess the anti-inflammatory effects of dexamethasone in vivo.

-

Model: Acute lung injury induced by intratracheal administration of lipopolysaccharide (LPS).

-

Procedure:

-

Rats are pretreated with dexamethasone (e.g., 20 mg/kg, intraperitoneally) at specific time points before and after LPS challenge.[13]

-

Following LPS administration, bronchoalveolar lavage (BAL) is performed to collect airway fluids and cells.

-

The influx of neutrophils into the airways is quantified as a measure of inflammation.

-

Effector functions of the collected neutrophils, such as oxidative burst and phagocytosis, can be evaluated using techniques like flow cytometry.[13]

-

-

Outcome: Dexamethasone pretreatment has been shown to significantly reduce neutrophil influx into the airways in this model.[13]

Clinical Trial Design

Clinical trials are essential to determine the safety and efficacy of glucocorticoids in humans. A common design for studying dose-response and bioequivalence is the randomized, double-blind, cross-over trial.

Example: The CORE (COrticosteroids REvised) study

-

Objective: To investigate the clinical bioequivalence and dose-response of prednisolone (B192156) and dexamethasone.[14]

-

Design: A randomized, double-blind, cross-over trial.[14]

-

Participants: Healthy volunteers.

-

Intervention: Participants receive different doses of dexamethasone (e.g., 1.125 mg/day and 4.5 mg/day) and a comparator glucocorticoid for a set period (e.g., one week).[14]

-

Washout Period: A washout period of several weeks separates the different treatment arms.[14]

-

Endpoints: Primary and secondary endpoints can include measurements of endogenous cortisol suppression, as well as immunological, metabolic, and blood pressure parameters.[14]

Visualizations

Signaling Pathway

Caption: Classical genomic signaling pathway of the glucocorticoid receptor.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

PK/PD Relationship

Caption: Logical relationship between pharmacokinetics and pharmacodynamics.

References

- 1. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Across-species meta-analysis of dexamethasone pharmacokinetics utilizing allometric and scaling modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexamethasone - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. go.drugbank.com [go.drugbank.com]

- 10. benchchem.com [benchchem.com]

- 11. joe.bioscientifica.com [joe.bioscientifica.com]

- 12. Animal Model for Glucocorticoid Induced Osteoporosis: A Systematic Review from 2011 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo dexamethasone effects on neutrophil effector functions in a rat model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rationale and design of the CORE (COrticosteroids REvised) study: protocol - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Glucocorticoid Receptor Engagement: A Technical Guide to Agonist 3 and its Downstream Signaling

A Foreword on "Glucocorticoid Receptor Agonist 3"

Executive Summary

The Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily, is a critical regulator of numerous physiological processes, including metabolism, inflammation, and immune response.[1][2] Agonist binding to GR initiates a cascade of molecular events that ultimately modulate the transcription of a vast array of target genes.[3][4] This guide provides a detailed technical overview of the engagement of the Glucocorticoid Receptor by a potent synthetic agonist, Dexamethasone, and the subsequent downstream signaling events. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of GR-mediated pharmacology. The guide includes quantitative data on receptor binding and gene regulation, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows.

Glucocorticoid Receptor Target Engagement

Target engagement is the critical first step in the mechanism of action of any GR agonist. This process involves the binding of the agonist to the ligand-binding domain (LBD) of the cytosolic GR, which is held in an inactive state within a multiprotein chaperone complex.[4][5]

The Glucocorticoid Receptor and Agonist Binding

The GR protein is characterized by three main functional domains: the N-terminal domain (NTD), the central DNA-binding domain (DBD), and the C-terminal ligand-binding domain (LBD).[6][7] In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs) such as Hsp90 and Hsp70, and immunophilins like FKBP52.[4][5]

The binding of an agonist like Dexamethasone to the LBD induces a significant conformational change in the receptor.[5] This change leads to the dissociation of the chaperone proteins, exposing the nuclear localization signals (NLS) on the GR.[2] The activated GR-agonist complex then translocates into the nucleus.[4]

Quantitative Analysis of Target Engagement

The affinity of an agonist for the GR is a key determinant of its potency. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). Lower values indicate higher binding affinity.

Table 1: Binding Affinity of Dexamethasone to the Glucocorticoid Receptor

| Parameter | Value | Cell/System | Reference |

| Ki | 7.576 nM | In vitro 3H-DEX competition binding assay | [8] |

| IC50 | 2.6 nM | In vitro assay | [3] |

Downstream Signaling Pathways

Once in the nucleus, the activated GR-agonist complex modulates gene expression through two primary mechanisms: transactivation and transrepression.[4] These genomic actions are responsible for the majority of the physiological and therapeutic effects of glucocorticoids. Additionally, rapid, non-genomic effects have also been described.[9]

Genomic Signaling: Transactivation and Transrepression

Transactivation: The GR-agonist complex typically forms a homodimer and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[4][7] This binding recruits coactivator proteins, such as the p160 family of steroid receptor coactivators (SRCs), which possess histone acetyltransferase (HAT) activity.[5] This leads to chromatin remodeling and increased transcription of anti-inflammatory genes like Annexin A1 (ANXA1) and Dual-specificity phosphatase 1 (DUSP1).[10][11]

Transrepression: The GR-agonist monomer can also repress the expression of pro-inflammatory genes without directly binding to DNA.[4] This occurs through protein-protein interactions with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][12] By tethering to these factors, the GR prevents their binding to their respective DNA response elements, thereby inhibiting the transcription of genes encoding cytokines, chemokines, and adhesion molecules.[11]

Diagram 1: Glucocorticoid Receptor Genomic Signaling Pathways

Caption: Overview of GR genomic signaling pathways.

Non-Genomic Signaling

Some effects of glucocorticoids occur too rapidly to be explained by genomic mechanisms.[9] These non-genomic actions are thought to be mediated by membrane-bound GR or through the cytoplasmic GR's interaction with other signaling molecules. For instance, GR has been shown to interact with and modulate the activity of kinases such as PI3K/Akt.[7]

Quantitative Downstream Effects

The activation of GR signaling pathways by an agonist results in quantifiable changes in gene and protein expression.

Table 2: Dexamethasone-Mediated Regulation of Gene Expression in A549 Cells

| Gene | Regulation | Fold Change (mRNA) at 12h | Method | Reference |

| FKBP5 | Upregulated | >100 | RNA-Seq | |

| DUSP1 | Upregulated | ~20 | RNA-Seq | |

| TSC22D3 (GILZ) | Upregulated | >50 | qPCR | [5] |

| IL-6 | Downregulated | ~0.1 (with inflammatory stimulus) | RNA-Seq | |

| CXCL8 (IL-8) | Downregulated | ~0.2 (with inflammatory stimulus) | RNA-Seq |

Experimental Protocols

Protocol: Radioligand Binding Assay for GR Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the Glucocorticoid Receptor.

Principle: This is a competitive binding assay where a radiolabeled GR ligand (e.g., [3H]-Dexamethasone) competes with an unlabeled test compound for binding to the GR. The amount of radioligand bound is measured, and the Ki of the test compound is calculated.

Materials:

-

Cell lysates or purified GR protein

-

[3H]-Dexamethasone

-

Test compound (e.g., Dexamethasone as a positive control)

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare serial dilutions of the test compound and the unlabeled Dexamethasone.

-

In a microcentrifuge tube, add the cell lysate or purified GR protein, binding buffer, and [3H]-Dexamethasone at a concentration close to its Kd.

-

Add varying concentrations of the test compound or unlabeled Dexamethasone. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled Dexamethasone (non-specific binding).

-

Incubate the mixture at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.

-

Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 2: Workflow for Radioligand Binding Assay

Caption: Experimental workflow for a GR radioligand binding assay.

Protocol: Luciferase Reporter Assay for GR Transactivation

Objective: To measure the ability of a compound to activate GR-mediated gene transcription.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple GREs. Activation of the GR by an agonist leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

Materials:

-

A suitable cell line (e.g., A549 or HEK293T)

-

GRE-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Transfect the cells with the GRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.

-

Incubate the cells for another 18-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log concentration of the test compound and fit the data to a dose-response curve to determine the EC50 and maximal efficacy.

Protocol: Western Blot for Downstream Protein Expression

Objective: To detect changes in the expression of GR-regulated proteins.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Materials:

-

Cell line treated with the GR agonist

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., ANXA1) and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the GR agonist for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify the band intensities and normalize the target protein to the loading control.

Conclusion

The engagement of the Glucocorticoid Receptor by a potent agonist like Dexamethasone initiates a complex and highly regulated series of events that profoundly impact cellular function. A thorough understanding of the mechanisms of target engagement, the intricacies of downstream signaling pathways, and the quantitative effects on gene and protein expression is paramount for the rational design and development of novel GR-targeting therapeutics. The experimental protocols provided in this guide offer a robust framework for the characterization of new GR agonists and the elucidation of their pharmacological profiles. While "Glucocorticoid Receptor Agonist 3" remains a compound with limited public data, the principles and methodologies outlined here provide a clear path for its future investigation and for the broader field of glucocorticoid research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Impact of downstream effects of glucocorticoid receptor dysfunction on organ function in critical illness-associated systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulating glucocorticoid receptor actions in physiology and pathology: Insights from coregulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Glucocorticoid receptor agonist-3 CAS#: 2842165-73-3 [chemicalbook.com]

- 10. cenmed.com [cenmed.com]

- 11. GSRS [precision.fda.gov]

- 12. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Dexamethasone Bound to the Glucocorticoid Receptor: A Technical Guide

This guide provides an in-depth technical overview of the structural and functional relationship between the synthetic glucocorticoid receptor agonist, Dexamethasone (B1670325), and the Glucocorticoid Receptor (GR). It is intended for researchers, scientists, and drug development professionals engaged in the study of nuclear receptors and steroid hormone signaling.

Introduction to the Glucocorticoid Receptor and Dexamethasone

The Glucocorticoid Receptor (GR) is a member of the nuclear receptor superfamily of ligand-dependent transcription factors that mediates the physiological effects of glucocorticoids, such as cortisol.[1] Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it regulates the transcription of a wide array of genes involved in metabolism, inflammation, and immune responses.[2] Dexamethasone is a potent synthetic glucocorticoid agonist widely used in clinical practice for its anti-inflammatory and immunosuppressive properties.[3] Its interaction with the GR serves as a paradigm for understanding agonist-driven activation of this receptor.

Structural Overview of the GR-Dexamethasone Complex

The three-dimensional structure of the ligand-binding domain (LBD) of the human Glucocorticoid Receptor in complex with Dexamethasone has been elucidated by X-ray crystallography. Several Protein Data Bank (PDB) entries, including 1M2Z, 4UDC, and 1P93, provide detailed atomic insights into this interaction.[4][5][6]

The GR LBD adopts a canonical alpha-helical sandwich fold, characteristic of nuclear receptors, forming a hydrophobic ligand-binding pocket. Dexamethasone binds within this pocket, inducing a conformational change in the receptor that facilitates the recruitment of coactivator proteins and subsequent modulation of gene expression.[3]

Key intermolecular interactions between Dexamethasone and the GR LBD, as observed in the crystal structures, include hydrogen bonds and van der Waals contacts with specific amino acid residues. These interactions are crucial for the high-affinity binding of Dexamethasone and the stabilization of the active conformation of the receptor.

Quantitative Binding Data

The binding affinity of Dexamethasone for the Glucocorticoid Receptor has been characterized by various biophysical and biochemical assays. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Method | Reference |

| Ki | 5.5 nM | Radioligand Binding Assay | [7] |

| IC50 | 10.1 ± 1.5 nM | Fluorescence Polarization | [8] |

| Kd | 38 nM | Fluorescence Polarization | [9] |

| IC50 | 10 ± 5 nM | Fluorescence Polarization | [10] |

| Kd | 5.7 ± 0.3 nmol/L | Radioligand Binding Assay | [11] |

Experimental Protocols

X-ray Crystallography of the GR-Dexamethasone Complex

The determination of the three-dimensional structure of the GR LBD in complex with Dexamethasone involves several key steps as outlined below. This protocol is a generalized summary based on common practices for nuclear receptor crystallography.[12][13]

1. Protein Expression and Purification:

-

The human GR LBD is typically expressed in E. coli as a fusion protein (e.g., with Maltose-Binding Protein or a His-tag) to enhance solubility and facilitate purification.[12]

-

Cells are grown in a suitable medium and protein expression is induced. Dexamethasone is added to the culture medium to promote proper folding and stability of the LBD.[9]

-

The cells are harvested and lysed, and the fusion protein is purified from the cell lysate using affinity chromatography.

-

The affinity tag is often cleaved, and the GR LBD is further purified by ion-exchange and size-exclusion chromatography to obtain a homogenous protein sample.

2. Crystallization:

-

The purified GR LBD-Dexamethasone complex is concentrated to a high concentration.

-

Crystallization is typically achieved using the vapor diffusion method (hanging or sitting drop). The protein solution is mixed with a crystallization solution containing a precipitant (e.g., polyethylene (B3416737) glycol), buffer, and salts.

-

Crystals are grown over several days to weeks at a constant temperature.[12]

3. Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed to determine the space group and unit cell dimensions.

-

The structure is solved using molecular replacement, using a known structure of a homologous nuclear receptor LBD as a search model.

-

The initial model is refined against the experimental data, and the Dexamethasone molecule and water molecules are built into the electron density map.[13]

Fluorescence Polarization Binding Assay

Fluorescence polarization (FP) is a common method to determine the binding affinity of ligands to the GR.[14] This protocol describes a competitive binding assay.

1. Reagents and Buffers:

-

Purified, full-length human recombinant GR.

-

Fluorescently labeled glucocorticoid (e.g., Fluormone GS Red).

-

Unlabeled Dexamethasone for the standard curve and test compounds.

-

Assay buffer (e.g., Complete GR Screening Buffer).[14]

2. Assay Procedure:

-

A dilution series of the unlabeled test compound or Dexamethasone is prepared in a multi-well plate.

-

A fixed concentration of the fluorescently labeled glucocorticoid is added to each well.

-

The reaction is initiated by adding a fixed concentration of the GR to each well.

-

The plate is incubated at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.[14]

-

The fluorescence polarization of each well is measured using a plate reader.

3. Data Analysis:

-

The binding of the fluorescent ligand to the GR results in a high polarization value.

-

In the presence of a competing unlabeled ligand, the fluorescent ligand is displaced, leading to a decrease in polarization.

-

The IC50 value (the concentration of unlabeled ligand that displaces 50% of the fluorescent ligand) is determined by plotting the polarization values against the logarithm of the unlabeled ligand concentration and fitting the data to a sigmoidal dose-response curve.[14]

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

The binding of Dexamethasone to the cytoplasmic GR initiates a signaling cascade that culminates in the regulation of gene expression.

Experimental Workflow for GR-Dexamethasone Structure Determination

The process of determining the crystal structure of the GR-Dexamethasone complex follows a systematic workflow.

Ligand-Receptor Interaction Logic

The binding of Dexamethasone to the Glucocorticoid Receptor is a highly specific interaction governed by a network of non-covalent forces.

References

- 1. mdpi.com [mdpi.com]

- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDB-101: Molecule of the Month: Glucocorticoid Receptor and Dexamethasone [pdb101.rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. First High-Resolution Crystal Structures of the Glucocorticoid Receptor Ligand-Binding Domain–Peroxisome Proliferator-Activated γ Coactivator 1-α Complex with Endogenous and Synthetic Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

In-Depth Technical Guide: Therapeutic Potential of a Novel Glucocorticoid Receptor Agonist for Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel glucocorticoid receptor agonist, referred to herein as Glucocorticoid Receptor Agonist 3, and its therapeutic potential in the treatment of inflammatory diseases. The information presented is primarily derived from patent literature detailing the compound's discovery, synthesis, and preclinical evaluation.

Introduction

Glucocorticoids are a cornerstone in the management of a wide range of inflammatory and autoimmune diseases. Their therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), a nuclear hormone receptor that, upon activation, modulates the transcription of numerous genes involved in the inflammatory response. While highly effective, the long-term use of conventional glucocorticoids is often limited by a spectrum of adverse effects. This has driven the search for novel GR agonists with an improved therapeutic index, potentially through mechanisms that dissociate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation).

This document focuses on a specific glucocorticoid receptor agonist, "Glucocorticoid Receptor Agonist 3," and its conjugated form, "Glucocorticoid receptor agonist-3 Ala-Ala-Mal," which is an anti-human TNFα antibody-glucocorticoid receptor agonist conjugate.[1] The development of such conjugates represents a targeted therapeutic strategy, aiming to deliver the potent anti-inflammatory action of a glucocorticoid directly to sites of inflammation where TNFα is upregulated.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for Glucocorticoid Receptor Agonist 3, like other glucocorticoids, involves its binding to the cytosolic Glucocorticoid Receptor. The GR is ubiquitously expressed and, in its inactive state, is part of a multiprotein complex. Upon agonist binding, the receptor undergoes a conformational change, dissociates from this complex, and translocates to the nucleus.

Once in the nucleus, the activated GR complex can modulate gene expression through several mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. However, this mechanism is also associated with many of the undesirable metabolic side effects of glucocorticoids.

-

Transrepression: The activated GR can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This is a key mechanism for the anti-inflammatory effects of glucocorticoids.

-

Genomic-Independent Effects: Glucocorticoids can also exert rapid, non-genomic effects through interactions with cell membrane-bound receptors and modulation of intracellular signaling cascades.

The conjugation of Glucocorticoid Receptor Agonist 3 to an anti-TNFα antibody is designed to enhance its therapeutic effect by targeting it to inflamed tissues where TNFα is abundant. This approach aims to increase the local concentration of the GR agonist at the site of inflammation, thereby maximizing its anti-inflammatory activity while minimizing systemic exposure and associated side effects.

Quantitative Data

The available patent literature provides limited quantitative data on the biological activity of Glucocorticoid Receptor Agonist 3. The primary focus of these documents is on the chemical synthesis and general utility of the compounds. However, the following table summarizes the key findings from the provided information.

| Compound/Molecule | Target | Activity Metric | Value | Reference |

| Glucocorticoids receptor agonist 3 | Glucocorticoid Receptor | - | Potent agonist | [2] |

| Glucocorticoid receptor agonist-2 | Glucocorticoid Receptor | IC50 | 6.6 nM | [2] |